molecular formula C10H15NO B021612 2-(3-Methoxyphenyl)propan-2-amine CAS No. 109138-28-5

2-(3-Methoxyphenyl)propan-2-amine

Cat. No. B021612
M. Wt: 165.23 g/mol
InChI Key: XJRLZIBKKHJOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of 2-(3-Methoxyphenyl)propan-2-amine and its derivatives involves various strategies. A single-step process was developed for a related compound, showcasing its potential in synthesizing nitrogen analogs of stilbene which may inhibit melanin production, suggesting a skin whitening application (Choi et al., 2002). Another study described a straightforward synthesis of 2-amino-1-(4′-methoxyphenyl)-propane from p-anisaldehyde, demonstrating key reactions like Horner–Wadsworth–Emmons olefination (Mereyala & Koduru, 2001).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(3-Methoxyphenyl)propan-2-amine has been characterized by X-ray crystallography and other spectroscopic methods. For instance, the molecular structure of a related compound was confirmed through X-ray diffraction, showcasing the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 2-(3-Methoxyphenyl)propan-2-amine and its derivatives include various enzymatic strategies for synthesis, demonstrating the versatility of biocatalysts in producing enantioenriched amines (Mourelle-Insua et al., 2016). Additionally, the kinetics and mechanisms of reactions with alicyclic amines have been studied, revealing insights into the reaction dynamics (Castro et al., 2001).

Physical Properties Analysis

The physical properties of 2-(3-Methoxyphenyl)propan-2-amine derivatives, including molecular geometry and electronic structure, have been investigated using computational methods. DFT calculations have provided insights into the electronic and energetics behaviors, demonstrating the compound's stability and reactivity (Demircioğlu et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-(3-Methoxyphenyl)propan-2-amine derivatives have been explored through various studies. For example, the reactivity of a related compound with primary amines and its implications for synthesizing aminophenylcarbene complexes have been documented, highlighting the compound's versatility in organic synthesis (Fischer et al., 1971).

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Pharmaceutical Synthesis .

Summary of the Application

“2-(3-Methoxyphenyl)propan-2-amine” is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . These derivatives are constituents in approximately 40% of all active pharmaceutical ingredients .

Methods of Application or Experimental Procedures

The method involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . This environmentally and economically attractive method allows for the direct synthesis of these derivatives starting from prochiral ketones .

Results or Outcomes

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Application in Medicine

Specific Scientific Field

The specific scientific field is Medicine .

Summary of the Application

“2-(3-Methoxyphenyl)propan-2-amine” is a component of 4-Methoxyamphetamine , a drug that acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .

Methods of Application or Experimental Procedures

The drug is typically administered orally . The exact dosage and frequency of administration would depend on various factors, including the patient’s health status, age, and response to treatment .

Results or Outcomes

The outcomes of using this drug can vary greatly depending on the individual and the condition being treated . In general, it is expected to increase serotonin levels in the brain, which can help regulate mood .

Application in Chemical Synthesis

Specific Scientific Field

The specific scientific field is Chemical Synthesis .

Summary of the Application

“2-(3-Methoxyphenyl)propan-2-amine” is used in the synthesis of 2-(3-methoxyphenyl)propan-2-amine hydrochloride , a compound with potential applications in various chemical reactions .

Methods of Application or Experimental Procedures

The synthesis of “2-(3-Methoxyphenyl)propan-2-amine hydrochloride” involves specific chemical reactions under controlled conditions . The exact procedures and parameters would depend on the specific synthesis protocol .

Results or Outcomes

The outcome of this synthesis is the production of “2-(3-Methoxyphenyl)propan-2-amine hydrochloride”, a compound that can be used in further chemical reactions .

Future Directions

The future directions for 2-(3-Methoxyphenyl)propan-2-amine could involve further exploration of its synthesis process, as well as its potential applications in various fields. The transaminase-mediated synthesis process offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

properties

IUPAC Name

2-(3-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRLZIBKKHJOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552375
Record name 2-(3-Methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)propan-2-amine

CAS RN

109138-28-5
Record name 2-(3-Methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Methoxyphenyl)-2-propanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A flask was charged with [1-(3-methoxy-phenyl)-1-methyl-ethyl]-carbamic acid benzyl ester (D100) (1 g, 3.34 mmol, 1 equiv), 10% palladium on charcoal (50% wet, 100 mg, 10% w/w), NH4COOH (2.1 g, 33 mmol, 10 equiv), EtOH (40 ml) and H2O (8 ml). The resulting mixture was stirred at 80° C. for 2 h, cooled to room temperature and the catalyst was filtered off using a pad of celite. Most of the EtOH was removed in vacuo and the residue was diluted with 1N HCl aqueous solution. The aqueous phase was extracted with AcOEt then basified to pH 13 and extracted twice with AcOEt. These combined organic layers were dried over MgSO4 and concentrated in vacuo to yield 1-(3-methoxy-phenyl)-1-methyl-ethylamine (F15) (290 mg, 53%) as a yellow gum.
Name
[1-(3-methoxy-phenyl)-1-methyl-ethyl]-carbamic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Preparation 10a, but using methyl 3-methoxybenzoate as a starting material, in a relative amount similar to that used in that Preparation, the title compound was obtained in a yield of 31%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

Synthesis routes and methods III

Procedure details

Into a round bottom flask, [1-(3-methoxy-phenyl)-1-methyl-ethyl]-carbamic acid benzyl ester (10.0 g, 33.4 mmol), ethanol (200 mL), and 10% Pd/C (1.20 g) were added. The mixture was evacuated under vacuum and charged with hydrogen via balloon (3 times). The reaction was stirred at room temperature overnight under a hydrogen atmosphere via a balloon. The solid was filtered and washed with Ethanol. The solvent was removed under vacuum to give 1-(3-Methoxy-phenyl)-1-methyl-ethylamine as a viscous oil 1-(3-methoxy-phenyl)-1-methyl-ethylamine (4.80 g, 0.0290 mol;)was treated with DMF and N,N-diisopropylethylamine (7.59 mL, 0.0436 mol) acetic acid, bromo-, 1,1-dimethylethyl ester (6.23 g, 0.0320 mol), respectively. The reaction mixture was stirred at 50° C. for 24 hours. The solvent was removed under vacuum. The reaction was partitioned with water and DCM. The organic was separated, washed with Brine, and dried over magnesium sulfate. The solid was filtered and washed with DCM. The solvent was removed under vacuum. The product was isolate via column chromatography with hexane and EtOAc as eluant (0 to 50%) to afford [1-(3-methoxy-phenyl)-1-methyl-ethylamino]-acetic acid tert-butyl ester as a white solid (5.86 g, 63%). 1H-NMR (CDCl3, 400 MHz): δ 7.22-7.28 (m, 1H), 6.97-7.02 (m, 2H), 6.75-6.80 (m, 1H), 3.80 (s, 3H), 3.06 (s, 2H), 1.44 (s, 6H), 1.42 (s, 9H).
Name
[1-(3-methoxy-phenyl)-1-methyl-ethyl]-carbamic acid benzyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 1-(1-azido-1-methylethyl)-3-methoxybenzene (34.1 g, 178 mmols), Raney nickel (100 g) and ethanol (300 ml) was stirred at room temperature for 24 hours. The catalyst was removed through decantation, and the resulting supernatant was concentrated under reduced pressure. 1 N hydrochloric acid was added to the residue, which was then washed with diethyl ether. After neutralized, the aqueous layer was made alkaline with sodium hydroxide added thereto, and extracted with ethyl acetate. The extract was washed with brine, and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure to give an oil of 1-(3-methoxyphenyl)-1-methylethylamine (17.9 g, 60%).
Name
1-(1-azido-1-methylethyl)-3-methoxybenzene
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)propan-2-amine
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenyl)propan-2-amine
Reactant of Route 4
Reactant of Route 4
2-(3-Methoxyphenyl)propan-2-amine
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenyl)propan-2-amine
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenyl)propan-2-amine

Citations

For This Compound
4
Citations
R Zogota, L Kinena, C Withers-Martinez… - European Journal of …, 2019 - Elsevier
Following up the open initiative of anti-malarial drug discovery, a GlaxoSmithKline (GSK) phenotypic screening hit was developed to generate hydroxyethylamine based plasmepsin (…
Number of citations: 23 www.sciencedirect.com
E De Vita, N Smits, H van den Hurk, EM Beck… - …, 2020 - Wiley Online Library
Kallikrein‐related peptidase 6 (KLK6) is a secreted serine protease that belongs to the family of tissue kallikreins. Aberrant expression of KLK6 has been found in different cancers and …
P Chand-Thakuri, I Alahakoon, D Liu, M Kapoor… - …, 2021 - thieme-connect.com
Free or unfunctionalized benzylamines are well known to participate in C–H activation in the presence of palladium salts. Despite the ease with which these complexes can be activated…
Number of citations: 5 www.thieme-connect.com
P Chand-Thakuri, VG Landge, M Kapoor… - The Journal of …, 2020 - ACS Publications
An efficient method has been developed for the synthesis of seven-membered biaryl lactams involving Pd-catalyzed, native amine-directed, ortho-arylation of benzylamines followed by …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.